4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid

Lipophilicity LogP Drug-likeness

4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid (CAS 1404196-20-8) is a difluorinated benzoic acid derivative bearing a benzyl(methyl)amino substituent at the 4-position and fluorine atoms at the 3- and 5-positions of the phenyl ring. With a molecular formula of C₁₅H₁₃F₂NO₂ and a molecular weight of 277.27 g/mol, this compound is classified as a synthetic building block primarily utilized in kinase inhibitor research, where the benzyl(methyl)amino group is proposed to participate in hydrogen bonding interactions with kinase backbones while the fluorine atoms enhance target binding affinity.

Molecular Formula C15H13F2NO2
Molecular Weight 277.27 g/mol
CAS No. 1404196-20-8
Cat. No. B1529384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid
CAS1404196-20-8
Molecular FormulaC15H13F2NO2
Molecular Weight277.27 g/mol
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)C2=C(C=C(C=C2F)C(=O)O)F
InChIInChI=1S/C15H13F2NO2/c1-18(9-10-5-3-2-4-6-10)14-12(16)7-11(15(19)20)8-13(14)17/h2-8H,9H2,1H3,(H,19,20)
InChIKeyMMNHHHWZKYKLCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Benzyl(methyl)amino)-3,5-difluorobenzoic Acid (CAS 1404196-20-8): Sourcing Specifications and Compound Class Overview


4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid (CAS 1404196-20-8) is a difluorinated benzoic acid derivative bearing a benzyl(methyl)amino substituent at the 4-position and fluorine atoms at the 3- and 5-positions of the phenyl ring . With a molecular formula of C₁₅H₁₃F₂NO₂ and a molecular weight of 277.27 g/mol, this compound is classified as a synthetic building block primarily utilized in kinase inhibitor research, where the benzyl(methyl)amino group is proposed to participate in hydrogen bonding interactions with kinase backbones while the fluorine atoms enhance target binding affinity . The compound is typically supplied at 95–98% purity and is cataloged under MDL number MFCD22580400 . Its computed physicochemical properties include a LogP of approximately 3.75, density of 1.3 ± 0.1 g/cm³, and a boiling point of 413.4 ± 45.0 °C at 760 mmHg .

Why 4-(Benzyl(methyl)amino)-3,5-difluorobenzoic Acid Cannot Be Casually Substituted by In-Class Analogs


Compounds within the 4-amino-3,5-difluorobenzoic acid family cannot be treated as interchangeable procurement items because small structural perturbations produce large changes in lipophilicity, hydrogen-bonding capacity, and steric profile that critically affect downstream synthetic coupling efficiency and the pharmacokinetic properties of final drug candidates. For instance, replacing the benzyl(methyl)amino group with a dimethylamino group drops the computed LogP from approximately 3.75 to 2.02—a ~1.7 log unit shift that fundamentally alters membrane permeability predictions and chromatographic behavior . Similarly, omitting the fluorine atoms entirely (the non-fluorinated analog, CAS 25070-91-1) changes the molecular weight by ~36 Da and eliminates the metabolic stability advantages conferred by the 3,5-difluoro substitution pattern, a modification known from class-level SAR to reduce CYP450-mediated oxidative metabolism at the ortho and para positions . Even a positional isomer shift from 3,5-difluoro to 2,5-difluoro (CAS 483305-07-3) alters the electronic environment of the carboxylic acid group and the amine substituent, which can affect amide coupling yields and the geometry of the final inhibitor–kinase interaction . These quantitative and structural differences mean that substitution without re-optimization of the synthetic route and re-validation of biological activity carries a high risk of project failure.

Quantitative Differentiation Evidence for 4-(Benzyl(methyl)amino)-3,5-difluorobenzoic Acid (CAS 1404196-20-8) Relative to Key Comparators


Lipophilicity Differentiation: LogP Comparison of 4-(Benzyl(methyl)amino)-3,5-difluorobenzoic Acid vs. 4-(Dimethylamino)-3,5-difluorobenzoic Acid

The target compound exhibits a computed LogP of 3.75, which is 1.72 log units higher than the value of 2.02 for its closest commercially available analog, 4-(dimethylamino)-3,5-difluorobenzoic acid (CAS 244134-21-2), when both values are derived from the same vendor's computational pipeline . This difference reflects the replacement of the benzyl group with a second methyl group on the amine nitrogen. The higher LogP of the target compound translates to a predicted ~50-fold increase in octanol–water partition coefficient, which has significant implications for membrane permeability, passive absorption, and chromatographic retention time in purification workflows.

Lipophilicity LogP Drug-likeness Medicinal chemistry building blocks

Fluorine Substitution Pattern: 3,5-Difluoro Arrangement vs. Non-Fluorinated Analog and Positional Isomer

The 3,5-difluoro substitution pattern on the benzoic acid ring is a key differentiator of this compound. The non-fluorinated analog, 4-[benzyl(methyl)amino]benzoic acid (CAS 25070-91-1; MW = 241.29; density = 1.202 g/cm³), lacks the electron-withdrawing and metabolic-shielding effects of the fluorine atoms . Class-level SAR from fluorinated drug discovery programs has established that 3,5-difluoro substitution on a benzoic acid scaffold can reduce CYP450-mediated oxidative metabolism at the activated ortho and para positions by blocking the primary sites of hydroxylation, while simultaneously lowering the pKa of the carboxylic acid by approximately 0.5–1.0 units due to the inductive effect of fluorine [1]. Furthermore, the positional isomer 4-(N-benzyl-N-methyl)amino-2,5-difluorobenzoic acid (CAS 483305-07-3) places the fluorine atoms at positions 2 and 5, creating a different electronic environment around the reactive carboxylic acid group that can alter amide coupling efficiency and the final inhibitor's binding pose with kinase targets .

Fluorine chemistry Metabolic stability Positional isomerism SAR

Molecular Complexity and Fraction sp³: Comparison with 4-(Dimethylamino)-3,5-difluorobenzoic Acid

The target compound has a fraction sp³ (Fsp³) of 0.133, compared to 0.222 for the dimethylamino analog (CAS 244134-21-2), as reported by the same vendor . While both values are below the commonly cited desirable range of >0.36 for clinical candidates, the lower Fsp³ of the benzyl(methyl)amino variant reflects its greater aromatic character—a feature that may favor π-stacking interactions with tyrosine or phenylalanine residues in kinase ATP-binding pockets. The molecular weight difference (277.27 vs. 201.17) also places the target compound in a higher heavy-atom-count bracket, which can be advantageous when the intended final inhibitor requires a larger substituent to fill a hydrophobic sub-pocket.

Fraction sp³ Molecular complexity Drug-likeness Building block selection

Synthetic Tractability: Demonstrated Utility in Ester Derivative Formation for Probe Synthesis

The carboxylic acid functionality at the 1-position of this compound enables straightforward esterification to generate more complex probe molecules. Two characterized ester derivatives have been cataloged: 3-acetamido-2-nitrophenyl 4-(benzyl(methyl)amino)-3,5-difluorobenzoate (CAS 1864061-72-2; C₂₃H₁₉F₂N₃O₅; MW = 455.42) and 3-acetamido-6-acetyl-2-nitrophenyl 4-(benzyl(methyl)amino)-3,5-difluorobenzoate (CAS 1548406-01-4; C₂₅H₂₁F₂N₃O₆; MW = 497.46) . The existence of these derivatives confirms that the steric environment around the carboxylic acid does not preclude coupling with substituted phenol nucleophiles. In contrast, the 2,5-difluoro positional isomer (CAS 483305-07-3) places a fluorine atom ortho to the carboxylic acid, which can sterically and electronically hinder esterification and amide bond formation.

Synthetic intermediate Esterification Building block utility Derivatization

Recommended Application Scenarios for 4-(Benzyl(methyl)amino)-3,5-difluorobenzoic Acid Based on Available Evidence


Kinase Inhibitor Lead Optimization Requiring a Lipophilic Hinge-Binding Fragment

In kinase drug discovery programs where the ATP-binding pocket hinge region can accommodate a benzyl group, 4-(benzyl(methyl)amino)-3,5-difluorobenzoic acid provides a building block with a computed LogP of 3.75—substantially higher than the dimethylamino analog (LogP = 2.02) . This higher lipophilicity may enhance binding to hydrophobic kinase backbones, as suggested by chemshuttle.com's product description indicating its use in EGFR and VEGFR inhibitor optimization . However, this proposed application is based on the structural features of the building block and class-level precedents rather than direct biochemical assay data for this specific compound; users must independently validate target engagement.

Synthesis of Fluorinated Probe Molecules via Carboxylic Acid Derivatization

The free carboxylic acid group enables direct esterification or amide coupling without requiring deprotection steps. The existence of two commercially cataloged ester derivatives (CAS 1864061-72-2 and CAS 1548406-01-4) confirms that the steric environment around the acid does not prohibit coupling with phenolic nucleophiles . This makes the compound suitable as a starting material for constructing focused libraries of fluorinated benzamides or benzoyl esters for chemical biology probe development.

Metabolic Stability Optimization in Fluorinated Lead Series

The 3,5-difluoro substitution pattern is strategically positioned to block two of the most common sites of CYP450-mediated aromatic hydroxylation (the positions ortho and para to the amino substituent). While no experimental intrinsic clearance data exist for this specific compound, class-level medicinal chemistry principles support the use of 3,5-difluorobenzoic acid scaffolds to improve metabolic stability relative to non-fluorinated analogs [1]. Procurement of this building block is most rational when the project has already established that oxidative metabolism is a key liability in a non-fluorinated prototype series.

Structure–Activity Relationship Studies Comparing N-Substituent Effects on Target Affinity

The benzyl(methyl)amino group represents a specific point on the N-substituent SAR continuum between the smaller dimethylamino analog (Fsp³ = 0.222; MW = 201.17) and larger N-benzyl-N-alkyl variants . For groups systematically exploring the effect of N-substituent size and lipophilicity on kinase selectivity or potency, this compound fills a defined intermediate position. The commercial availability of the dimethylamino comparator (CAS 244134-21-2) enables side-by-side synthesis of matched molecular pairs for definitive SAR determination.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.